molecular formula C14H13NO2S B1393733 (4S)-2-(1-naphthyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1265908-04-0

(4S)-2-(1-naphthyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B1393733
CAS No.: 1265908-04-0
M. Wt: 259.33 g/mol
InChI Key: WSGHWUWDWJRTFR-PZORYLMUSA-N
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Description

Naphthyl and thiazolidine groups are common in organic chemistry. Naphthyl group refers to the functional group C10H7-, derived from naphthalene. Thiazolidine is a heterocyclic compound that contains a ring of four carbon atoms, one nitrogen atom, and one sulfur atom .


Synthesis Analysis

The synthesis of such compounds usually involves organic chemistry reactions, such as condensation, substitution, or addition reactions. The exact method would depend on the specific reactants and conditions .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving a compound like this would depend on its functional groups. Naphthyl groups can participate in electrophilic aromatic substitution reactions, while thiazolidine rings can undergo ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties such as solubility, melting point, boiling point, etc., can be determined using various analytical techniques .

Scientific Research Applications

Synthesis and Characterization

  • Thiazolidinones, including derivatives of (4S)-2-(1-naphthyl)-1,3-thiazolidine-4-carboxylic acid, are synthesized and characterized for their potential biological activities, especially against fungi and bacteria (Pinto, Henao, & Kouznetsov, 2018).

Decomposition Studies

  • The stability of thiazolidine-4-carboxylic acids is studied in various solutions, revealing the decomposition of aromatic substituted thiazolidine-4-carboxylic acids in acidic solutions (Pesek & Frost, 1975).

Crystal Structures

  • The crystal structures of (4-carboxy-1,3-thiazolidin-2-yl)pentitols, which are derivatives of thiazolidine-4-carboxylic acids, have been determined, providing insights into their molecular conformations (Tarnawski, Ślepokura, & Lis, 2011).
  • The X-ray crystal structure of thiazolidine-4-carboxylic acid itself has been determined, revealing insights into its low basicity and stability compared to non-sulfur-containing analogues (Loscalzo, Kallen, & Voet, 1973).

Biological Effects and Clinical Use

  • Thiazolidine-4-carboxylic acid has been studied for its anti-toxic effects, particularly on the liver, and its potential to slow aging in mammals (Weber, Fleming, & Miquel, 1982).

Synthesis of Derivatives

  • Various derivatives of thiazolidine-4-carboxylic acid have been synthesized for potential applications in medicinal chemistry (Györgydeák et al., 1996).

Antibacterial Activity

  • Some thiazolidine-4-carboxylic acid derivatives and their complexes have been synthesized and tested for their antibacterial activity, showing promising results (Nawar, Al-Asadi, & Abid, 2020).

Mechanism of Action

The mechanism of action would depend on the application of the compound. For example, if it’s used as a drug, it would interact with biological targets in the body .

Safety and Hazards

The safety and hazards associated with a compound like this would depend on its structure and properties. It’s important to handle all chemicals with appropriate safety measures .

Properties

IUPAC Name

(4S)-2-naphthalen-1-yl-1,3-thiazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S/c16-14(17)12-8-18-13(15-12)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12-13,15H,8H2,(H,16,17)/t12-,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGHWUWDWJRTFR-PZORYLMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC(S1)C2=CC=CC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NC(S1)C2=CC=CC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4S)-2-(1-naphthyl)-1,3-thiazolidine-4-carboxylic acid
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(4S)-2-(1-naphthyl)-1,3-thiazolidine-4-carboxylic acid
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(4S)-2-(1-naphthyl)-1,3-thiazolidine-4-carboxylic acid
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(4S)-2-(1-naphthyl)-1,3-thiazolidine-4-carboxylic acid

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